4-(Trifluoromethoxy)-2-naphthonitrile
Description
Properties
Molecular Formula |
C12H6F3NO |
|---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
4-(trifluoromethoxy)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H6F3NO/c13-12(14,15)17-11-6-8(7-16)5-9-3-1-2-4-10(9)11/h1-6H |
InChI Key |
KTFPOMYDVFUJNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2OC(F)(F)F)C#N |
Origin of Product |
United States |
Annulation and Cycloaddition Strategies
One powerful modular approach involves the construction of the substituted naphthalene (B1677914) ring system from simpler, functionalized aryl precursors. This "bottom-up" strategy allows for precise control over the substitution pattern.
Diels-Alder Reaction of Benzynes: The [4+2] cycloaddition between a benzyne (B1209423) and a suitable diene is a classic method for forming substituted aromatic rings. In a potential synthesis of the target molecule, a trifluoromethoxy-substituted benzyne could be generated in situ from a precursor like 2-silyl-3-(trifluoromethoxy)aryl triflate. This highly reactive intermediate could then react with a diene partner that contains or can be converted to the 2-cyano-substituted portion of the naphthalene ring. For instance, a substituted 2-pyrone could serve as the diene, which, after the cycloaddition, undergoes a retro-Diels-Alder reaction by extruding carbon dioxide to yield the aromatic naphthalene core. This method is highly versatile, as a wide variety of functionalized 2-pyrones and aryne precursors can be prepared, allowing for the synthesis of diverse, multisubstituted naphthalenes in a modular fashion rsc.org.
Electrophilic Cyclization of Alkynes: Another modular route involves the electrophilic cyclization of specifically designed aryl-alkyne precursors nih.gov. A potential starting material could be a 1-(aryl)-but-3-yn-2-ol derivative, where the aryl group is substituted with a trifluoromethoxy group at the appropriate position. Treatment of this propargylic alcohol with an electrophile such as iodine (I₂) or bromine (Br₂) can trigger a cyclization and dehydration cascade to form the corresponding 2-halo-4-(trifluoromethoxy)naphthalene nih.gov. This halogenated intermediate is then primed for the introduction of the nitrile group in a subsequent step.
Cross Coupling on a Naphthalene Scaffold
Alternatively, a modular assembly can be achieved by starting with a pre-formed naphthalene (B1677914) ring system and introducing the cyano and trifluoromethoxy groups sequentially using transition metal-catalyzed cross-coupling reactions. A common strategy involves the synthesis of a di-halogenated naphthalene or a halo-naphthalene with a protected hydroxyl group, which serve as handles for further functionalization.
A key intermediate for this approach would be 2-bromo-4-(trifluoromethoxy)naphthalene . While a direct synthesis for this specific intermediate is not widely reported, its preparation can be envisaged from precursors like 2-bromo-4-naphthol. The trifluoromethoxy group can be installed on the hydroxyl functionality, although this is a challenging transformation. Once obtained, this brominated intermediate serves as a versatile platform for introducing the nitrile group.
Palladium-Catalyzed Cyanation: The conversion of an aryl bromide to an aryl nitrile is a well-established transformation. Palladium-catalyzed cyanation reactions offer a reliable method to install the C2-nitrile. Various cyanide sources can be employed, with zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) being common, relatively non-toxic options google.com. These reactions are typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, and may require a phosphine (B1218219) ligand. Microwave-assisted protocols have been shown to significantly accelerate the cyanation of aryl triflates, a related class of substrates tudelft.nl.
The table below summarizes typical conditions for this key transformation.
| Catalyst System | Cyanide Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | K₄[Fe(CN)₆]·3H₂O | Na₂CO₃ | DMAC | 120 | 83-96 | google.com |
| Pd(Ph₃P)₄ | Zn(CN)₂ | - | DMF | 200 (Microwave) | >86 | tudelft.nl |
Suzuki and Stille Couplings for Analogue Synthesis: While not directly forming the C-CN bond, other cross-coupling reactions like the Suzuki-Miyaura organic-chemistry.orgnih.govcardiff.ac.ukacs.org and Stille organic-chemistry.orgwikipedia.org couplings are integral to modular assembly for creating a library of related structures. For instance, starting from a dibromonaphthalene intermediate, one position could be functionalized via a Suzuki coupling with an arylboronic acid, while the other bromo-substituent is converted to the nitrile. The Suzuki coupling is favored for its mild reaction conditions and the low toxicity of its boron-containing byproducts organic-chemistry.org. Stille couplings, which utilize organostannanes, are also highly versatile and have a distinct reactivity profile, sometimes succeeding where other methods fail core.ac.uk.
The table below outlines generalized conditions for Suzuki-Miyaura cross-coupling reactions involving bromo-naphthalene derivatives.
| Palladium Catalyst | Ligand | Base | Solvent System | Temperature (°C) | Reference |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Toluene/H₂O (1:1) | 60 | nih.gov |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | Room Temp. - 100 | organic-chemistry.org |
These modular strategies, by either building the naphthalene core from smaller aryl pieces or by functionalizing a pre-existing scaffold through robust cross-coupling reactions, provide powerful and flexible pathways to 4-(trifluoromethoxy)-2-naphthonitrile and its derivatives.
Iii. Mechanistic Organic Chemistry and Reactivity Profiles of 4 Trifluoromethoxy 2 Naphthonitrile
Reactivity Governed by the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is a powerful modulator of aromatic reactivity due to its distinct electronic and steric characteristics. Its presence on the naphthalene (B1677914) ring at the 4-position significantly influences the electron density distribution and accessibility of the aromatic system.
The trifluoromethoxy group is characterized by a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). The high electronegativity of the fluorine atoms polarizes the C-F bonds, which in turn withdraws electron density from the oxygen atom and, subsequently, from the aromatic ring through the sigma bond framework. While the oxygen atom possesses lone pairs that can participate in resonance, the strong inductive effect of the CF₃ group diminishes the oxygen's ability to donate electron density to the aromatic pi-system. Consequently, the trifluoromethoxy group acts as a net deactivating group in electrophilic aromatic substitution reactions, making the naphthalene ring less susceptible to attack by electrophiles compared to unsubstituted naphthalene.
Theoretical studies on substituted naphthalenes have shown that electron-withdrawing groups like trifluoromethyl (-CF₃), which shares electronic properties with -OCF₃, significantly affect the electronic properties of the naphthalene system. nih.govresearchgate.net The presence of such groups enhances the sensitivity of the molecule to the electronic effects of other substituents. nih.govresearchgate.net
Sterically, the trifluoromethoxy group is more demanding than a methoxy (B1213986) group. This steric bulk can influence the regioselectivity of reactions by hindering access to the peri-position (C5). Studies on peri-substituted naphthalenes have demonstrated that significant steric repulsion can lead to distortions in the planarity of the naphthalene ring, which in turn can alter its reactivity. nih.govresearchgate.netscispace.com While the 4-position is not a peri-position, steric hindrance from the -OCF₃ group can still influence the approach of reagents to the neighboring positions.
Table 1: Comparison of Electronic and Steric Properties of Methoxy and Trifluoromethoxy Groups
| Property | Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) |
| Electronic Effect | Strong +R, Weak -I (Activating) | Weak +R, Strong -I (Deactivating) |
| Hammett Parameter (σp) | -0.27 | +0.35 |
| Steric Hindrance | Moderate | Significant |
Data compiled from various sources on substituent effects in organic chemistry.
The trifluoromethoxy group is known for its high chemical and thermal stability. The carbon-fluorine bonds are exceptionally strong, making the group resistant to many chemical transformations. Unlike a methoxy group, which can be susceptible to cleavage under acidic or basic conditions, the trifluoromethoxy group is generally inert to such environments. This stability is a key feature in its use in medicinal chemistry and materials science. While reports on the stability of the -OCF₃ group on a naphthalene core are scarce, its inherent stability on other aromatic systems suggests it would remain intact under a wide range of reaction conditions. The potential for migration of the OCF₃ group around the naphthalene ring is considered highly unlikely under standard synthetic conditions due to the strength of the aryl C-O bond.
Reactivity Governed by the Nitrile Group
The nitrile (-C≡N) group at the 2-position of the naphthalene ring is a versatile functional group that undergoes a variety of transformations, most notably nucleophilic additions and cycloadditions.
The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. This makes it susceptible to attack by nucleophiles. The general mechanism involves the addition of a nucleophile to the carbon atom, with the simultaneous movement of one of the pi-bonds to the nitrogen atom, forming a nitrogen anion intermediate. This intermediate is typically protonated during workup to yield an imine or can undergo further reactions. masterorganicchemistry.com
The reactivity of the nitrile group in 4-(trifluoromethoxy)-2-naphthonitrile is enhanced by the electron-withdrawing trifluoromethoxy group at the 4-position. This group helps to stabilize the negative charge that develops on the nitrogen atom during the nucleophilic attack, thereby increasing the electrophilicity of the nitrile carbon.
Common nucleophilic addition reactions that 2-naphthonitrile (B358459) derivatives can undergo include:
Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed to a carboxylic acid or a primary amide.
Reduction: Nitriles can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Addition of Grignard Reagents: Organomagnesium halides (Grignard reagents) add to the nitrile to form an intermediate that, upon hydrolysis, yields a ketone.
The nitrile group can participate as a dipolarophile in cycloaddition reactions. A particularly important class of such reactions is the [3+2] cycloaddition with 1,3-dipoles, which provides a powerful method for the synthesis of five-membered heterocyclic rings.
One of the most common examples is the reaction of nitriles with azides to form tetrazoles. This reaction is often catalyzed by Lewis acids or proceeds under thermal conditions. The synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide (B81097) is a well-established transformation. chalcogen.ronih.govorganic-chemistry.orgnih.govorganic-chemistry.org For 4-(trifluoromethoxy)-2-naphthonitrile, this reaction would be expected to yield the corresponding 5-(4-(trifluoromethoxy)naphthalen-2-yl)-1H-tetrazole. The electron-withdrawing nature of the substituents on the naphthalene ring may influence the rate of this cycloaddition.
Another significant cycloaddition is the trimerization of nitriles to form 1,3,5-triazines. This reaction is typically catalyzed by strong acids or bases and can occur under high pressure and temperature. wikipedia.orgorganic-chemistry.orgnih.govgoogle.comrsc.org While this reaction often requires harsh conditions, it represents a potential pathway for the transformation of 4-(trifluoromethoxy)-2-naphthonitrile into a trisubstituted triazine.
Furthermore, nitriles can react with other 1,3-dipoles, such as nitrile oxides, to form oxadiazoles, although this is less common than the formation of tetrazoles from azides. The reactivity in these cycloadditions is governed by the frontier molecular orbitals of the nitrile and the 1,3-dipole. The electron-deficient nature of the nitrile in 4-(trifluoromethoxy)-2-naphthonitrile suggests it would react readily with electron-rich dipoles.
Table 2: Potential Cycloaddition Products from 4-(Trifluoromethoxy)-2-naphthonitrile
| Reactant | Product Type | Expected Product |
| Sodium Azide (NaN₃) | Tetrazole | 5-(4-(Trifluoromethoxy)naphthalen-2-yl)-1H-tetrazole |
| (Trimerization) | 1,3,5-Triazine | 2,4,6-Tris(4-(trifluoromethoxy)naphthalen-2-yl)-1,3,5-triazine |
Transformations to Other Nitrogen-Containing Heterocycles (e.g., Tetrazoles)
The nitrile functional group in 4-(trifluoromethoxy)-2-naphthonitrile serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles. A prominent transformation is its conversion into a tetrazole ring, a structure of significant interest in medicinal chemistry due to its role as a metabolically stable bioisostere for carboxylic acids. chalcogen.ronih.gov
The most common and direct method for synthesizing 5-substituted-1H-tetrazoles from nitriles is the [3+2] cycloaddition reaction with an azide source. nih.govresearchgate.net This reaction typically involves heating the nitrile with sodium azide (NaN₃) in the presence of a proton source or Lewis acid catalyst. chalcogen.roresearchgate.net The catalyst activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. Common catalysts include ammonium (B1175870) chloride (NH₄Cl) or various zinc salts. chalcogen.roorganic-chemistry.org The reaction is often conducted in polar aprotic solvents like dimethylformamide (DMF). chalcogen.ro
The general mechanism for the formation of 5-(4-(trifluoromethoxy)naphthalen-2-yl)-1H-tetrazole is initiated by the coordination of the catalyst to the nitrogen of the nitrile group, enhancing its electrophilicity. The azide ion then attacks the nitrile carbon, leading to a linear azido (B1232118) intermediate which subsequently undergoes intramolecular cyclization to form the tetrazole ring. Protonation then yields the final 1H-tetrazole product.
While specific studies on 4-(trifluoromethoxy)-2-naphthonitrile are not extensively documented, the reaction conditions are broadly applicable to a wide range of aromatic and aliphatic nitriles. organic-chemistry.org
| Reagents | Catalyst | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|
| Sodium Azide (NaN₃) | Ammonium Chloride (NH₄Cl) | Dimethylformamide (DMF) | Heating (e.g., 100-130 °C) | chalcogen.ro |
| Sodium Azide (NaN₃) | Zinc Salts (e.g., ZnBr₂, ZnCl₂) | Water or Organic Solvents | Heating | organic-chemistry.org |
| Trimethylsilyl Azide (TMSN₃) | Dibutyltin Oxide (DBTO) | Toluene | Reflux | nih.gov |
Interplay Between Trifluoromethoxy and Nitrile Substituents on Naphthalene Reactivity
The chemical behavior of 4-(trifluoromethoxy)-2-naphthonitrile is dictated by the combined electronic effects of the trifluoromethoxy (-OCF₃) and nitrile (-CN) groups on the bicyclic aromatic naphthalene system. Both substituents are potent electron-withdrawing groups (EWGs), which significantly modulates the electron density and reactivity of the naphthalene ring. wikipedia.org
Nitrile Group (-CN): This group withdraws electron density through both a strong inductive effect (-I) and a resonance effect (-M), where the C≡N triple bond acts as an electron sink.
The presence of two powerful deactivating groups renders the naphthalene ring of 4-(trifluoromethoxy)-2-naphthonitrile highly electron-deficient and thus significantly less reactive towards electrophiles compared to unsubstituted naphthalene. Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution. latech.edu
Regioselectivity and Chemoselectivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) on 4-(trifluoromethoxy)-2-naphthonitrile is expected to be challenging due to the severe deactivation of the ring by both the -OCF₃ and -CN groups. libretexts.org Both groups are classified as meta-directors on a benzene (B151609) ring. wikipedia.orglibretexts.org However, on a naphthalene system, the regiochemical outcome is more complex and is determined by the combined influence of these groups on the stability of the cationic intermediates (sigma-complexes or Wheland intermediates) formed upon electrophilic attack at the various available positions (C1, C3, C5, C6, C7, C8).
The substitution will preferentially occur at the position that leads to the most stable cationic intermediate. Deactivating groups destabilize these intermediates, particularly when the positive charge is located on or adjacent to the carbon atom bearing the substituent. libretexts.org Therefore, electrophilic attack will favor positions that avoid placing the resulting positive charge near the C2 (-CN) and C4 (-OCF₃) positions.
Attack on the Substituted Ring (Positions C1, C3):
Attack at C1 would place a positive charge at C2 (destabilized by -CN) in one of the resonance structures.
Attack at C3 would place a positive charge at C2 (destabilized by -CN) and C4 (destabilized by -OCF₃) in different resonance structures, making this position highly deactivated.
Attack on the Unsubstituted Ring (Positions C5, C6, C7, C8):
Attack at C5 and C7 (alpha positions) is generally more favorable than at C6 and C8 (beta positions) in naphthalene systems, but the directing effects of the EWGs must be considered. The deactivating influence of the substituents is transmitted to the second ring, making all positions less reactive.
Theoretical analysis suggests that for naphthalene with a -I substituent at C2, the preferred site for electrophilic attack is C1. researchgate.net For a -I substituent at C1, positions C4 and C8 are favored. researchgate.net Given the presence of two strong EWGs, the least deactivated position would likely be in the unsubstituted ring, with positions C5 and C8 being the most probable sites of attack, as this keeps the positive charge of the intermediate further away from the deactivating groups.
| Position of Attack | Ring | Predicted Reactivity | Rationale |
|---|---|---|---|
| 1 | Substituted | Highly Disfavored | Intermediate destabilized by adjacent -CN group. |
| 3 | Substituted | Very Highly Disfavored | Intermediate destabilized by adjacent -CN and -OCF₃ groups. |
| 5, 8 | Unsubstituted | Least Disfavored | Attack avoids direct destabilization of the intermediate by the EWGs. These are the most likely, yet still deactivated, sites. |
| 6, 7 | Unsubstituted | Disfavored | Less favorable than C5/C8 due to inherent lower reactivity of beta-positions in naphthalenes. |
Impact on Nucleophilic Aromatic Substitution Pathways
In stark contrast to its deactivation towards EAS, the electron-deficient nature of the 4-(trifluoromethoxy)-2-naphthonitrile ring makes it highly activated for nucleophilic aromatic substitution (SₙAr). libretexts.org SₙAr reactions proceed via a two-step addition-elimination mechanism, where a nucleophile attacks an aromatic carbon bearing a suitable leaving group (typically a halide), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The presence of strong electron-withdrawing groups is crucial as they must stabilize this negative charge through resonance or induction. youtube.com
For an SₙAr reaction to occur on a derivative of 4-(trifluoromethoxy)-2-naphthonitrile, a leaving group would need to be present on the ring. The -OCF₃ and -CN groups themselves are generally poor leaving groups. However, if a halogen were installed at another position, the -OCF₃ and -CN groups would act as powerful activating groups, directing the substitution to the ortho and para positions relative to themselves. libretexts.orgyoutube.com
Activation by the -CN group: A leaving group at C1 or C3 would be activated. The negative charge of the Meisenheimer complex can be delocalized onto the nitrile group, providing significant stabilization.
Activation by the -OCF₃ group: A leaving group at C3 or C5 would be activated. The strong inductive effect of the -OCF₃ group would stabilize the negative charge of the intermediate.
The most favorable SₙAr pathway would involve a leaving group at a position where both the -CN and -OCF₃ groups can effectively stabilize the Meisenheimer complex. For instance, a leaving group at the C1 or C3 position would be strongly activated, as the negative charge from the incoming nucleophile can be delocalized by the adjacent nitrile group and inductively stabilized by the trifluoromethoxy group.
Influence on Free Radical Reactions
The electronic properties of 4-(trifluoromethoxy)-2-naphthonitrile also influence its reactivity towards free radicals. The highly electron-deficient (electrophilic) nature of the aromatic system suggests it would be relatively unreactive towards electrophilic radicals. Conversely, it would be more susceptible to attack by nucleophilic radicals.
Radical substitution reactions on the aromatic ring are a possibility. The regioselectivity of such reactions would be governed by the stability of the resulting radical adduct intermediate. The electron-withdrawing substituents would stabilize an incoming nucleophilic radical. The attack would likely favor positions where the resulting radical can be stabilized, potentially ortho or para to the existing substituents, although steric factors would also play a critical role. Research on trifluoromethylated arenes has shown that C-F bond cleavage can be initiated via a radical anion mechanism, though this is less documented for the more stable C-O bond in trifluoromethoxy groups. nih.gov
Compound Index
| Compound Name |
|---|
| 4-(Trifluoromethoxy)-2-naphthonitrile |
| 5-(4-(Trifluoromethoxy)naphthalen-2-yl)-1H-tetrazole |
| Ammonium chloride |
| Dibutyltin oxide |
| Dimethylformamide |
| Naphthalene |
| Sodium azide |
| Toluene |
| Trimethylsilyl azide |
| Zinc salts |
Iv. Advanced Spectroscopic and Spectrometric Elucidation of 4 Trifluoromethoxy 2 Naphthonitrile Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-(Trifluoromethoxy)-2-naphthonitrile, offering detailed information about the connectivity and chemical environment of each atom.
The ¹H NMR spectrum of 4-(Trifluoromethoxy)-2-naphthonitrile is expected to exhibit signals corresponding to the six aromatic protons on the naphthalene (B1677914) ring system. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrile (-CN) and trifluoromethoxy (-OCF₃) groups. The protons on the ring bearing the substituents will be the most affected.
Expected Resonances: The spectrum would likely show six distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).
Splitting Patterns: The protons will display coupling (J-coupling) with their neighbors, resulting in doublets, triplets, or more complex multiplets, which helps in assigning their relative positions on the naphthalene core. For instance, protons adjacent to each other on the ring will show characteristic ortho-coupling.
Table 1: Predicted ¹H NMR Data for 4-(Trifluoromethoxy)-2-naphthonitrile
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| H-1 | 7.8 - 8.2 | d | J ≈ 8.0 - 9.0 |
| H-3 | 7.5 - 7.9 | s | - |
| H-5 | 8.0 - 8.4 | d | J ≈ 8.0 - 9.0 |
| H-6 | 7.6 - 8.0 | t | J ≈ 7.0 - 8.0 |
| H-7 | 7.6 - 8.0 | t | J ≈ 7.0 - 8.0 |
| H-8 | 7.9 - 8.3 | d | J ≈ 8.0 - 9.0 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum will reveal all twelve carbon atoms in the molecule. The trifluoromethoxy group's carbon will be significantly affected by the attached fluorine atoms, and the nitrile carbon will appear in the characteristic downfield region. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
DEPT-90: Will show only the CH carbons.
DEPT-135: Will show CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.
In the case of 4-(Trifluoromethoxy)-2-naphthonitrile, the DEPT spectra would confirm the presence of six methine (CH) carbons and six quaternary carbons (including the nitrile and trifluoromethoxy carbons).
Table 2: Predicted ¹³C NMR Data for 4-(Trifluoromethoxy)-2-naphthonitrile
| Carbon Assignment | Predicted Chemical Shift (ppm) | Carbon Type (DEPT) |
|---|---|---|
| C-1 | 125 - 135 | CH |
| C-2 | 105 - 115 | Quaternary |
| C-3 | 120 - 130 | CH |
| C-4 | 145 - 155 | Quaternary |
| C-4a | 125 - 135 | Quaternary |
| C-5 | 125 - 135 | CH |
| C-6 | 125 - 135 | CH |
| C-7 | 125 - 135 | CH |
| C-8 | 120 - 130 | CH |
| C-8a | 130 - 140 | Quaternary |
| -CN | 115 - 125 | Quaternary |
| -OCF₃ | 118 - 122 (quartet, ¹JCF ≈ 250-260 Hz) | Quaternary |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹⁹F NMR is a powerful technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. rsc.org For 4-(Trifluoromethoxy)-2-naphthonitrile, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of the -OCF₃ group is sensitive to its electronic environment. The typical chemical shift range for trifluoromethoxy groups attached to an aromatic ring is between -57 and -60 ppm relative to a CFCl₃ standard.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would connect signals from adjacent protons on the naphthalene rings, allowing for the tracing of the proton connectivity within each ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This would definitively link each proton signal to its corresponding carbon in the naphthalene framework.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. columbia.edu This is particularly useful for identifying the connectivity between quaternary carbons and nearby protons. For instance, the protons on the naphthalene ring would show correlations to the nitrile carbon (C-2) and the carbon bearing the trifluoromethoxy group (C-4), confirming the substitution pattern.
Mass Spectrometry Techniques
HRMS is used to determine the exact mass of the molecular ion, which in turn allows for the calculation of its elemental formula with high confidence. For 4-(Trifluoromethoxy)-2-naphthonitrile (C₁₂H₆F₃N), the exact mass can be calculated based on the most abundant isotopes of its constituent elements.
Table 3: Exact Mass Calculation for 4-(Trifluoromethoxy)-2-naphthonitrile
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 12 | 12.000000 | 144.000000 |
| Hydrogen (¹H) | 6 | 1.007825 | 6.046950 |
| Fluorine (¹⁹F) | 3 | 18.998403 | 56.995209 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Total Exact Mass | | | 221.045233 |
The experimentally determined monoisotopic mass from an HRMS analysis should match this calculated value (221.045233 Da) to within a few parts per million (ppm), providing strong evidence for the chemical formula C₁₂H₆F₃N. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of 4-(Trifluoromethoxy)-2-naphthonitrile, GC-MS would serve two primary purposes: to determine the purity of a sample and to identify any volatile impurities.
A hypothetical GC-MS analysis would involve injecting a vaporized sample into a long, thin capillary column. As the sample travels through the column, its components would separate based on their volatility and interaction with the column's stationary phase. For 4-(Trifluoromethoxy)-2-naphthonitrile, a single, sharp peak would be expected in the gas chromatogram if the sample is of high purity. The retention time of this peak would be characteristic of the compound under the specific GC conditions.
The mass spectrometer would then ionize the eluted compound, causing it to fragment in a reproducible manner. The resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of 4-(Trifluoromethoxy)-2-naphthonitrile, along with a series of fragment ions. The fragmentation pattern would provide valuable information about the compound's structure.
Hypothetical GC-MS Data for 4-(Trifluoromethoxy)-2-naphthonitrile
| Parameter | Expected Observation |
| Retention Time (t_R) | A single major peak at a specific retention time. |
| Molecular Ion Peak (M+) | A peak at m/z corresponding to the molecular weight of C12H6F3NO. |
| Major Fragment Ions | Peaks corresponding to the loss of functional groups such as -OCF3, -CN, and fragments of the naphthalene ring. |
| Purity Assessment | The area of the main peak relative to the total area of all peaks would indicate the sample's purity. |
Vibrational and Electronic Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, and when the molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to these vibrations.
For 4-(Trifluoromethoxy)-2-naphthonitrile, the IR spectrum would be expected to show distinct absorption bands corresponding to the nitrile (-C≡N), trifluoromethoxy (-O-CF3), and aromatic (naphthalene ring) functionalities. The presence and position of these bands would provide strong evidence for the compound's structure.
Hypothetical IR Absorption Data for 4-(Trifluoromethoxy)-2-naphthonitrile
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Nitrile (C≡N) | 2240 - 2220 | Stretching |
| Trifluoromethoxy (C-F) | 1200 - 1000 | Stretching |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aromatic C=C | 1600 - 1450 | Stretching |
| Aryl Ether (Ar-O-C) | 1260 - 1200 (asymmetric), 1075 - 1020 (symmetric) | Stretching |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.
The UV-Vis spectrum of 4-(Trifluoromethoxy)-2-naphthonitrile would be expected to show absorption bands characteristic of the naphthalene chromophore. The extended π-system of the naphthalene ring allows for π → π* transitions, which typically occur in the UV region. The presence of substituents like the trifluoromethoxy and nitrile groups could cause a shift in the wavelength of maximum absorption (λmax).
Hypothetical UV-Vis Absorption Data for 4-(Trifluoromethoxy)-2-naphthonitrile
| Electronic Transition | Expected λmax (nm) | Chromophore |
| π → π * | ~220-250 and ~270-300 | Naphthalene Ring |
It is important to reiterate that the data presented in the tables above is hypothetical and based on the expected spectroscopic behavior of the functional groups present in 4-(Trifluoromethoxy)-2-naphthonitrile. Actual experimental data would be required for definitive structural confirmation and analysis.
V. Computational and Theoretical Investigations into 4 Trifluoromethoxy 2 Naphthonitrile
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, molecular geometry, and energetic stability.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 4-(Trifluoromethoxy)-2-naphthonitrile, DFT studies would typically be employed to determine its optimized ground state geometry, including bond lengths, bond angles, and dihedral angles. Key properties such as the distribution of electron density, the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap would be calculated. These parameters are crucial for predicting the molecule's reactivity and kinetic stability. Furthermore, DFT can be used to compute molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are indicative of sites susceptible to electrophilic and nucleophilic attack.
Ab Initio Methods for High-Level Electronic Structure Characterization
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theory for more accurate electronic structure characterization. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide a more precise calculation of the electronic energy and molecular properties of 4-(Trifluoromethoxy)-2-naphthonitrile. These high-level calculations are valuable for benchmarking results from less computationally expensive methods like DFT and for obtaining highly accurate data on properties such as electron correlation effects, which are important for understanding the molecule's behavior.
Reaction Dynamics and Pathway Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions and predicting the outcomes of synthetic transformations.
Computational Elucidation of Reaction Mechanisms (e.g., Transition State Analysis)
To understand how 4-(Trifluoromethoxy)-2-naphthonitrile participates in chemical reactions, computational methods would be used to map out potential reaction pathways. This involves locating the transition state structures that connect reactants to products. By calculating the activation energies associated with these transition states, the feasibility of different reaction mechanisms can be assessed. Techniques such as intrinsic reaction coordinate (IRC) calculations would be performed to confirm that the identified transition states correctly link the reactants and products.
Prediction of Reactivity and Selectivity in Synthetic Transformations
Computational models can predict the reactivity of 4-(Trifluoromethoxy)-2-naphthonitrile and the selectivity of its reactions. By analyzing the electronic and steric properties of the molecule, it is possible to forecast which sites are most likely to react and which products are most likely to form. For instance, regioselectivity in electrophilic or nucleophilic substitution reactions on the naphthalene (B1677914) ring system could be predicted by examining the calculated partial charges and frontier molecular orbital densities.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry plays a vital role in the interpretation of experimental spectroscopic data and can also predict spectroscopic properties. For 4-(Trifluoromethoxy)-2-naphthonitrile, these methods would be used to calculate various spectra, which can then be compared with experimental results to confirm the molecule's structure. This includes the prediction of infrared (IR) vibrational frequencies and intensities, nuclear magnetic resonance (NMR) chemical shifts, and ultraviolet-visible (UV-Vis) electronic transitions. Time-dependent density functional theory (TD-DFT) is a common method for calculating excited-state properties and predicting UV-Vis absorption spectra.
Molecular Orbital Theory and Frontier Orbital Analysis (e.g., HOMO-LUMO Energy Differences)
Molecular Orbital (MO) theory is a fundamental concept in computational chemistry that provides deep insights into the electronic structure and reactivity of molecules. This theory posits that atomic orbitals combine to form molecular orbitals that encompass the entire molecule. Among these, the Frontier Molecular Orbitals (FMOs) are of particular importance in predicting chemical behavior. The two key FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, acting as a nucleophile. A higher HOMO energy level suggests a greater propensity for electron donation. Conversely, the energy of the LUMO indicates the molecule's ability to accept electrons, functioning as an electrophile. A lower LUMO energy level points to a greater affinity for accepting electrons.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap, in contrast, suggests that the molecule is more reactive and can be more easily polarized. This energy gap is also instrumental in understanding the electronic absorption spectra of a compound.
In a hypothetical computational analysis of 4-(Trifluoromethoxy)-2-naphthonitrile, the electronic properties would be influenced by the interplay of the naphthalene core, the electron-withdrawing nitrile (-CN) group, and the trifluoromethoxy (-OCF₃) group. The trifluoromethoxy group is known to be a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms, while also possessing π-donating character from the oxygen lone pairs. The nitrile group is also strongly electron-withdrawing. These substituent effects would modulate the electron density distribution across the naphthalene ring system and significantly influence the energies of the frontier orbitals.
A theoretical investigation would calculate the specific energy values for the HOMO and LUMO, allowing for the determination of the HOMO-LUMO gap. This data would be crucial for predicting the molecule's reactivity in various chemical reactions, its potential as an electronic material, and its absorption characteristics in UV-visible spectroscopy.
Table of Hypothetical Computational Data
As no specific experimental or theoretical data for 4-(Trifluoromethoxy)-2-naphthonitrile was found, the following table is a template illustrating how such data would be presented. The values are not actual data for the compound.
| Parameter | Energy (eV) |
| HOMO Energy | Value not available |
| LUMO Energy | Value not available |
| HOMO-LUMO Gap (ΔE) | Value not available |
Vi. Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Synthetic Intermediate for Diverse Chemical Entities
As a functionalized naphthalene (B1677914) derivative, 4-(trifluoromethoxy)-2-naphthonitrile serves as a valuable and versatile building block for the synthesis of more complex molecular architectures. The naphthalene scaffold itself is a core component in numerous pharmacologically active compounds and marketed therapeutics, making its derivatives attractive starting points in drug discovery. nih.govnih.gov The utility of 4-(trifluoromethoxy)-2-naphthonitrile as a synthetic intermediate stems from the reactivity of its constituent parts: the nitrile group and the aromatic ring system.
The nitrile moiety is an exceptionally versatile functional group, acting as a precursor for a wide array of other chemical functionalities. researchgate.net Through established synthetic transformations, it can be readily converted into:
Amines: Reduction of the nitrile group yields the corresponding aminomethyl derivative, a crucial functional group for introducing basic centers in pharmaceutical candidates or for further derivatization.
Carboxylic Acids: Hydrolysis of the nitrile provides the corresponding carboxylic acid, enabling the synthesis of amides, esters, and other acid derivatives.
Aldehydes: Partial reduction of the nitrile can afford the aldehyde, a key intermediate for forming carbon-carbon bonds via reactions like aldol condensations or Wittig reactions.
Heterocycles: The nitrile group can participate in cycloaddition reactions or condensation reactions to form various nitrogen-containing heterocyclic rings, such as tetrazoles or thiazoles, which are prevalent in medicinal chemistry. researchgate.net
The reactivity of the naphthalene core is significantly modulated by the electronic properties of its substituents. Both the nitrile and the trifluoromethoxy groups are strongly electron-withdrawing. beilstein-journals.orgreddit.com The trifluoromethoxy group, often described as a "super-halogen," deactivates the aromatic ring towards electrophilic aromatic substitution, making such reactions more challenging than on unsubstituted naphthalene. beilstein-journals.org However, it also acts as a para-director, meaning any successful electrophilic substitution would likely be directed to the position para to the -OCF3 group. researchgate.net This predictable influence on regioselectivity is a critical aspect of its utility as a synthetic intermediate, allowing for controlled functionalization of the aromatic scaffold.
Development of Novel Fluorinated Building Blocks with Enhanced Reactivity
The compound 4-(trifluoromethoxy)-2-naphthonitrile is not only a synthetic intermediate but also a prime example of a novel fluorinated building block. The demand for such building blocks in the pharmaceutical, agrochemical, and materials industries is rapidly increasing, as the incorporation of fluorine can dramatically improve a molecule's properties. nih.govolemiss.edujyu.fi
The trifluoromethoxy group, in particular, offers a unique combination of characteristics highly sought after in modern drug design. mdpi.com It significantly increases lipophilicity (a measure of how well a compound dissolves in fats and oils), which can improve membrane permeability and bioavailability. beilstein-journals.org Furthermore, the carbon-fluorine bonds are exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation, which can prolong a drug's half-life. mdpi.com
By using 4-(trifluoromethoxy)-2-naphthonitrile as a platform, a second generation of even more complex fluorinated building blocks can be developed. For instance, selective transformation of the nitrile group, as described previously, leads to new bifunctional molecules that retain the valuable trifluoromethoxy-naphthalene core. The table below illustrates potential novel building blocks derivable from this starting material.
| Starting Material | Reaction | Derived Building Block | Potential Application |
| 4-(Trifluoromethoxy)-2-naphthonitrile | Nitrile Reduction | (4-(Trifluoromethoxy)naphthalen-2-yl)methanamine | Intermediate for pharmaceuticals, ligands |
| 4-(Trifluoromethoxy)-2-naphthonitrile | Nitrile Hydrolysis | 4-(Trifluoromethoxy)-2-naphthoic acid | Monomer for polymers, precursor for esters/amides |
| 4-(Trifluoromethoxy)-2-naphthonitrile | Electrophilic Bromination | Bromo-4-(trifluoromethoxy)-2-naphthonitrile | Intermediate for cross-coupling reactions |
These derived building blocks offer chemists modular components to construct complex target molecules, carrying forward the advantageous properties conferred by the fluorinated substituent.
Potential in Functional Materials Research
The unique electronic and structural features of 4-(trifluoromethoxy)-2-naphthonitrile make it a promising candidate for research in functional materials, particularly in the fields of organic electronics and liquid crystals. Fluorinated aromatic compounds are known to exhibit distinct properties, such as high thermal stability and unique intermolecular interactions, that are beneficial for these applications. rsc.orgresearchgate.netsemanticscholar.org
Naphthalene and its derivatives are well-known for their photophysical properties, often exhibiting strong fluorescence. mdpi.com The absorption and emission characteristics are highly sensitive to the nature and position of substituents on the aromatic rings. nih.govnih.gov The introduction of strong electron-withdrawing groups like -CN and -OCF3 is expected to have a profound impact on the electronic structure of the naphthalene core.
Specifically, these groups lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This typically leads to a bathochromic (red) shift in the UV-visible absorption and fluorescence spectra compared to unsubstituted naphthalene. mdpi.comnih.gov The large dipole moment created by these polar substituents can also influence the molecule's behavior in different solvent environments, potentially leading to solvatochromism, where the color of the light absorbed or emitted changes with the polarity of the solvent. mdpi.com
Polycyclic aromatic hydrocarbons (PAHs) like naphthalene are considered fundamental building blocks for organic electronic materials used in applications such as organic light-emitting diodes (OLEDs) and organic solar cells. arxiv.orgresearchgate.net The tuning of HOMO/LUMO levels through substitution is a key strategy for optimizing charge injection, charge transport, and the color of emitted light in these devices. chemrxiv.org The properties of 4-(trifluoromethoxy)-2-naphthonitrile suggest its potential as a core component or building block for such advanced materials.
The following table provides representative photophysical data for related naphthalene derivatives to illustrate the influence of substituents.
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Notes |
| Naphthalene | ~275, 312 | ~320-355 | Parent compound with characteristic vibronic structure. nih.gov |
| 2-Naphthonitrile (B358459) | ~283, 325 | ~340-360 | Nitrile group causes a slight red shift. |
| 1-Methoxynaphthalene | ~290, 320 | ~340 | Electron-donating group affects absorption. nih.gov |
| Silyl-Substituted Naphthalenes | 320-330 | 335-345 | Silyl groups cause bathochromic shifts and increased fluorescence intensity. mdpi.com |
Note: Data are generalized from multiple sources for illustrative purposes and actual values are solvent-dependent.
The rational design of new functional materials relies on understanding the relationship between a molecule's structure and its macroscopic properties. For materials based on 4-(trifluoromethoxy)-2-naphthonitrile, several key design principles can be established.
Rigid Aromatic Core: The flat, rigid naphthalene unit promotes ordered packing in the solid state, which is often crucial for efficient charge transport in organic semiconductors. elsevierpure.com This inherent structural feature provides a stable scaffold for building larger, conjugated systems.
Impact of Fluorination: The trifluoromethoxy group plays a critical role in dictating intermolecular interactions. Its bulky and highly electronegative nature can disrupt the face-to-face π-π stacking that is common in non-fluorinated aromatic compounds. researchgate.net This can lead to different packing motifs, such as herringbone or bricklayer arrangements, which can enhance two-dimensional charge transport. This principle is widely used in the design of high-mobility organic field-effect transistors (OFETs). elsevierpure.com
Molecular Dipole and Dielectric Properties: The presence of two strong electron-withdrawing groups creates a significant permanent molecular dipole. In the design of liquid crystals, molecular polarity is a key factor that influences the dielectric anisotropy, a property essential for the functioning of liquid crystal displays (LCDs). rsc.orgresearchgate.netnih.gov By carefully designing molecules based on this scaffold, it may be possible to create materials with specific dielectric properties.
Tuning Electronic Properties: The electronic properties can be further tuned by extending the π-conjugated system (e.g., by synthesizing polymers or oligomers from this building block) or by adding electron-donating groups elsewhere on the molecule to create a "push-pull" system. Such systems are known to have strong intramolecular charge transfer (ICT) characteristics, which are desirable for applications in non-linear optics and as fluorescent probes. nih.gov
In essence, the structure of 4-(trifluoromethoxy)-2-naphthonitrile provides a template where the rigid naphthalene core ensures structural stability, while the nitrile and trifluoromethoxy substituents offer powerful levers for tuning the electronic properties and solid-state organization, paving the way for its application in next-generation materials.
Vii. Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Synthetic Methodologies
A primary focus of future research will likely be the development of more efficient, scalable, and environmentally benign methods for the synthesis of 4-(trifluoromethoxy)-2-naphthonitrile and related structures. Current approaches to introduce trifluoromethoxy groups can involve harsh reagents or conditions. Future methodologies are expected to prioritize sustainability. numberanalytics.com
Key areas of development include:
Catalytic Trifluoromethoxylation: Advancing catalytic methods, potentially using transition metals or photoredox catalysis, could reduce the reliance on stoichiometric reagents, minimize waste, and improve reaction efficiency. numberanalytics.com
Flow Chemistry: The use of continuous flow processes can offer better control over reaction parameters, enhance safety, and facilitate easier scale-up compared to traditional batch processes. numberanalytics.com This is particularly relevant for handling potentially hazardous fluorinating agents.
Utilization of Waste Feedstocks: Research into using industrial byproducts, such as trifluoromethane (B1200692) (CF3H), a potent greenhouse gas, as a trifluoromethyl source for trifluoromethoxylation reactions represents a significant step towards a circular chemical economy. asahilab.co.jp
Late-Stage Functionalization: Developing methods for the late-stage introduction of the trifluoromethoxy or nitrile group onto a pre-existing naphthalene (B1677914) core would be highly valuable. This approach allows for the rapid generation of analogues for screening in various applications without the need for de novo synthesis each time.
Table 1: Comparison of Traditional vs. Emerging Synthetic Paradigms
| Feature | Traditional Synthesis | Future Sustainable Synthesis |
| Reagents | Often stoichiometric, potentially hazardous | Catalytic, derived from renewable sources |
| Process | Batch processing | Continuous flow chemistry |
| Efficiency | Moderate yields, significant waste | High yields, minimized waste |
| Safety | Potential for hazardous conditions | Enhanced safety through process control |
| Feedstocks | Purpose-made chemical precursors | Utilization of industrial byproducts |
In-depth Exploration of Novel Reactivity Pathways
The electronic properties conferred by the strongly electron-withdrawing trifluoromethoxy and nitrile groups on the naphthalene ring system suggest a rich and underexplored reactivity profile for 4-(trifluoromethoxy)-2-naphthonitrile. Future research is anticipated to delve into uncovering and harnessing these unique chemical behaviors.
Potential areas for exploration include:
Transformations of the Nitrile Group: The nitrile moiety is a versatile functional group that can be converted into amines, amides, carboxylic acids, and various heterocyclic systems. Studying these transformations in the context of the trifluoromethoxylated naphthalene core could provide access to a wide range of novel compounds with potential biological or material applications.
Aromatic Substitution Reactions: Investigating the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on the 4-(trifluoromethoxy)-2-naphthonitrile scaffold will be crucial for understanding its reactivity and for the synthesis of more complex derivatives.
Photochemical and Electrochemical Reactions: The unique electronic nature of fluorinated compounds makes them interesting candidates for photochemical and electrochemical studies. Exploring these reaction pathways could lead to novel synthetic transformations and the development of new materials with interesting photophysical or electronic properties.
Unique Fluorine Effects: The "fluorine effect" can dramatically influence the outcome of chemical reactions in ways that are not always predictable from their non-fluorinated counterparts. rsc.org Systematic studies into the reactivity of 4-(trifluoromethoxy)-2-naphthonitrile will likely reveal such unique effects, contributing to a deeper fundamental understanding of organofluorine chemistry. rsc.org
Expansion of Applications in Specialized Chemical Fields
The trifluoromethoxy group is increasingly recognized as a valuable substituent in the design of functional molecules. scilit.com It can enhance metabolic stability, lipophilicity, and binding affinity, making it highly attractive for medicinal chemistry. nih.govnih.gov Similarly, the properties of fluorinated compounds are of great interest in materials science. man.ac.uknih.gov
Future research will likely focus on leveraging these properties to find specific applications for 4-(trifluoromethoxy)-2-naphthonitrile and its derivatives:
Medicinal Chemistry: The compound could serve as a key intermediate or a core scaffold for the development of new therapeutic agents. Given the prevalence of the naphthalene core and trifluoromethoxy groups in bioactive molecules, derivatives could be screened for activity in areas such as oncology, neuroscience, and infectious diseases. scilit.com
Agrochemicals: Fluorinated compounds are a cornerstone of the modern agrochemical industry. cas.cn The unique properties of 4-(trifluoromethoxy)-2-naphthonitrile could be exploited in the design of new herbicides, fungicides, or insecticides with improved efficacy and environmental profiles.
Materials Science: The introduction of the trifluoromethoxy group can impart desirable properties to organic materials, such as thermal stability, chemical resistance, and specific electronic characteristics. man.ac.ukmdpi.com Potential applications could include the development of organic light-emitting diodes (OLEDs), liquid crystals, and advanced polymers. nih.gov
Interdisciplinary Research Integrating Synthesis, Theory, and Materials Science
The complexity and potential of fluorinated molecules necessitate a collaborative, interdisciplinary approach to research. The future development of 4-(trifluoromethoxy)-2-naphthonitrile and related compounds will benefit significantly from the integration of different scientific disciplines. nih.govacs.org
Key aspects of this interdisciplinary approach include:
Computational Chemistry: Theoretical calculations and in silico modeling can provide valuable insights into the electronic structure, reactivity, and potential properties of 4-(trifluoromethoxy)-2-naphthonitrile. cas.cn This can help guide synthetic efforts and prioritize targets for specific applications, saving time and resources.
Synergy between Synthesis and Materials Science: Close collaboration between synthetic chemists developing new methods to produce these compounds and materials scientists who can characterize their physical and electronic properties will be essential for translating new molecules into functional materials. man.ac.uk
Integration with Biological Sciences: For applications in medicine and agriculture, collaboration with biologists, pharmacologists, and toxicologists is crucial to evaluate the efficacy, safety, and environmental impact of new compounds derived from 4-(trifluoromethoxy)-2-naphthonitrile. nih.gov
By pursuing these future research directions, the scientific community can unlock the full potential of 4-(trifluoromethoxy)-2-naphthonitrile, transforming it from a chemical curiosity into a valuable building block for the next generation of advanced materials and therapeutic agents.
Q & A
(Basic) What are the optimal synthetic routes for 4-(Trifluoromethoxy)-2-naphthonitrile, and how can purity be ensured?
Synthesis typically involves coupling reactions on a naphthalene core. For example:
- Nucleophilic substitution : Reacting 2-cyanonaphthol with trifluoromethylating agents (e.g., trifluoromethyl iodide) under basic conditions (K₂CO₃/DMF, 80–100°C).
- Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) using boronic acid derivatives of trifluoromethoxy groups .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate high-purity product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
(Basic) Which spectroscopic and chromatographic methods are most effective for characterizing 4-(Trifluoromethoxy)-2-naphthonitrile?
Key techniques include:
- NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns. The trifluoromethoxy group causes distinct ¹⁹F shifts (~-55 to -60 ppm) and deshields adjacent protons .
- IR : Stretching vibrations for C≡N (~2240 cm⁻¹) and C-O-C (~1250 cm⁻¹).
- Mass Spectrometry : High-resolution MS (ESI-TOF) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 251.05).
- HPLC : Reverse-phase methods to assess purity (>98%) .
(Advanced) How can researchers address discrepancies in reported physicochemical properties (e.g., logP, solubility) of trifluoromethoxy-substituted naphthonitriles?
Contradictions often arise from measurement conditions or impurities. Mitigation strategies:
- Standardized protocols : Use consistent solvents (e.g., DMSO for solubility) and temperatures (25°C).
- Cross-validation : Compare experimental logP (shake-flask method) with computational predictions (e.g., XLogP3 ).
- Analytical purity checks : Ensure compounds are >95% pure via HPLC before property measurement .
(Advanced) What computational modeling approaches are suitable for predicting the reactivity of 4-(Trifluoromethoxy)-2-naphthonitrile in cross-coupling reactions?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electron-withdrawing effects of the trifluoromethoxy group on the nitrile’s electrophilicity.
- Molecular orbital analysis : HOMO-LUMO gaps predict sites for nucleophilic/electrophilic attacks .
- Docking studies : For bioactivity research, model interactions with enzyme active sites (e.g., cytochrome P450) .
(Basic) What safety measures are critical when handling 4-(Trifluoromethoxy)-2-naphthonitrile in laboratory settings?
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential cyanide release during decomposition.
- Storage : In airtight containers under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis .
(Advanced) How does the substitution pattern of the trifluoromethoxy group influence the electronic properties and bioactivity of naphthonitrile derivatives?
Comparative data from analogs (Table 1):
| Compound | logP | Bioactivity (IC₅₀) | Key Feature |
|---|---|---|---|
| 4-(Trifluoromethoxy)-2-naphthonitrile | 3.2 | 12 μM (Enzyme X) | High lipophilicity |
| 4-(Difluoromethoxy)-2-naphthonitrile | 2.8 | 25 μM (Enzyme X) | Reduced electron withdrawal |
| 2-(Trifluoromethoxy)-4-naphthonitrile | 3.0 | 18 μM (Enzyme X) | Altered steric hindrance |
The trifluoromethoxy group at position 4 enhances lipophilicity and enzyme inhibition compared to difluoro or positional isomers .
(Advanced) What strategies improve yield in coupling reactions involving 4-(Trifluoromethoxy)-2-naphthonitrile?
- Catalyst optimization : Use Pd(OAc)₂ with XPhos ligand for Suzuki couplings (yield increases from 45% to 78%) .
- Solvent effects : Polar aprotic solvents (DMF or DMSO) enhance solubility of aromatic intermediates.
- Microwave-assisted synthesis : Reduce reaction time (2 hours vs. 12 hours) while maintaining >90% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
